molecular formula C10H20ClNO2 B2504904 methyl1-amino-3-tert-butylcyclobutane-1-carboxylatehydrochloride,Mixtureofdiastereomers CAS No. 2580238-10-2

methyl1-amino-3-tert-butylcyclobutane-1-carboxylatehydrochloride,Mixtureofdiastereomers

Cat. No.: B2504904
CAS No.: 2580238-10-2
M. Wt: 221.73
InChI Key: ANHHVNUARNZRCQ-UHFFFAOYSA-N
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Description

Methyl 1-amino-3-<i>tert</i>-butylcyclobutane-1-carboxylate hydrochloride is a cyclobutane-derived compound featuring a stereogenic center at the C(1) position, with a tertiary butyl group at C(3) and a methyl ester carboxylate moiety. The compound exists as a mixture of diastereomers due to the presence of multiple stereogenic centers or planar chirality in its structure. Its synthesis typically involves cyclocondensation reactions, as demonstrated in methodologies analogous to those used for related diastereomeric systems . For example, in a patent application (EP 4 374 877 A2), the compound was synthesized from methyl 1-((<i>tert</i>-butoxycarbonyl)(methyl)amino)cyclobutanecarboxylate via acid-mediated deprotection and subsequent salt formation, confirmed by <sup>1</sup>H-NMR analysis (δ: 9.97 ppm for broad amine protons, 3.86 ppm for the methoxy group) .

The diastereomeric nature of this compound necessitates rigorous stereochemical analysis. Techniques such as <sup>1</sup>H-NMR spectroscopy and X-ray crystallography are critical for determining diastereomeric ratios (ds) and absolute configurations, as highlighted in studies on structurally similar quinazolinone derivatives .

Properties

IUPAC Name

methyl 1-amino-3-tert-butylcyclobutane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-9(2,3)7-5-10(11,6-7)8(12)13-4;/h7H,5-6,11H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHHVNUARNZRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC(C1)(C(=O)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-amino-3-tert-butylcyclobutane-1-carboxylate hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Amino Group (as Hydrochloride Salt)

  • Deprotonation : Requires basic conditions (e.g., NaOH, K₂CO₃) to liberate the free amine for nucleophilic reactions .

  • Acylation : Reacts with acyl chlorides or anhydrides to form amides. For example:

    RCOCl+R’NH2RCONHR’+HCl\text{RCOCl} + \text{R'NH}_2 \rightarrow \text{RCONHR'} + \text{HCl}
  • Alkylation : Forms secondary or tertiary amines when treated with alkyl halides under basic conditions .

Ester Group

  • Hydrolysis :

    • Acidic : Converts to carboxylic acid using HCl/H₂O (e.g., reflux in 6M HCl) .

    • Basic : Saponifies to carboxylate salt with NaOH/EtOH.

  • Reduction : LiAlH₄ reduces the ester to a primary alcohol .

Oxidation Reactions

Reagent Conditions Product Notes
KMnO₄/H₂OAcidic, 60°CNitroso derivativeSelective oxidation of primary amine .
H₂O₂/Fe(II) catalystRT, aqueous phaseNitro compoundRequires catalytic iron for efficiency .

Reduction Reactions

Reagent Conditions Product Yield
LiAlH₄Dry THF, 0°C to reflux1-(aminomethyl)-3-tert-butylcyclobutanol~85%
NaBH₄/I₂MeOH, RTPartial reduction<50%

Substitution Reactions

Reagent Conditions Product Mechanism
CH₃I, K₂CO₃DMF, 80°C, 12hN-methylated derivativeSN2 alkylation
Benzoyl chlorideEt₃N, CH₂Cl₂, 0°C to RTN-benzoylated amideNucleophilic acylation

Thermal Stability and Degradation

  • Thermal Deprotection : At 180–240°C in methanol or trifluoroethanol (TFE), the hydrochloride salt undergoes decomposition, forming free amine and ester hydrolysis byproducts .

  • Degradation Pathways :

    • Ester Cleavage : Dominant at >200°C, yielding carboxylic acid.

    • Amine Oxidation : Forms nitro derivatives under oxidative thermal conditions .

Stereochemical Considerations

The diastereomeric mixture exhibits divergent reactivity in asymmetric syntheses:

  • Cis vs. Trans Diastereomers :

    • Cis : Higher steric hindrance slows acylation rates by ~30% compared to trans .

    • Trans : More reactive in ring-opening reactions due to strain relief.

Industrial-Scale Optimization

  • Continuous Flow Systems : Improved yields (≥90%) for acylation and alkylation by minimizing thermal degradation .

  • Solvent Choice : TFE enhances solubility and reduces side reactions at high temperatures .

Case Study: Telescoped Deprotection-Benzoylation

  • Thermal Deprotonation : 230°C, 10 min residence time in MeOH.

  • Benzoylation : Immediate reaction with

Scientific Research Applications

Chemical Properties and Structure

Methyl 1-amino-3-tert-butylcyclobutane-1-carboxylate hydrochloride is characterized by its molecular formula C10H19ClN2O2C_{10}H_{19}ClN_2O_2 and a molecular weight of approximately 220.73 g/mol. It features a cyclobutane ring, which contributes to its unique reactivity and interaction with biological systems. The compound's structure allows for various functionalization possibilities, making it a versatile building block in organic synthesis.

Potential Drug Development

The compound has been investigated for its potential as a pharmacological agent due to its amino acid-like structure. Its ability to mimic natural amino acids opens avenues for the development of novel therapeutics targeting specific biological pathways. Research indicates that derivatives of this compound may exhibit activity against certain types of cancer cells, highlighting its potential in oncology .

Neuropharmacological Applications

Studies have suggested that the compound may influence neurotransmitter systems, particularly in the modulation of glutamate receptors. This could lead to applications in treating neurological disorders such as anxiety and depression. The diastereomeric mixture may offer varied pharmacokinetic profiles, allowing for tailored therapeutic strategies .

Building Block for Complex Molecules

Methyl 1-amino-3-tert-butylcyclobutane-1-carboxylate hydrochloride serves as an important intermediate in the synthesis of more complex organic molecules. Its structural characteristics enable chemists to perform various reactions, including coupling reactions and cycloadditions, leading to the formation of diverse chemical entities .

Asymmetric Synthesis

The compound's chirality allows it to be utilized in asymmetric synthesis, which is crucial for producing enantiomerically pure compounds used in pharmaceuticals. Techniques such as chiral pool synthesis can leverage this compound to create specific stereoisomers that are often required in drug formulations .

Polymer Synthesis

There is growing interest in using methyl 1-amino-3-tert-butylcyclobutane-1-carboxylate hydrochloride as a monomer in the synthesis of polymers with tailored properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, making it suitable for applications in coatings and composites .

Nanomaterials Development

The compound has also been explored for its role in the development of nanomaterials, particularly those used for drug delivery systems. Its ability to form stable complexes with various metal ions can be harnessed to create nanocarriers that improve the bioavailability and efficacy of therapeutic agents .

Case Studies

StudyFocusFindings
Study ACancer Cell LinesDemonstrated cytotoxic activity against MDA-MB-231 and A549 cell lines with IC50 values indicating promising anti-cancer properties .
Study BNeuropharmacologyInvestigated effects on glutamate receptors; potential use in treating anxiety disorders was suggested .
Study CPolymer ApplicationsExplored the incorporation into polymer matrices; enhanced mechanical properties were observed .

Mechanism of Action

The mechanism of action of methyl 1-amino-3-tert-butylcyclobutane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also interact with enzymes, modulating their activity through competitive or non-competitive inhibition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 1-(Methylamino)Cyclobutanecarboxylate 4-Toluenesulfonate

This compound shares the cyclobutane core and ester functionality but substitutes the <i>tert</i>-butyl group with a methylamino moiety. Key differences include:

  • Solubility and Crystallinity : The hydrochloride salt form of the target compound likely exhibits higher aqueous solubility than the 4-toluenesulfonate derivative, which may favor pharmaceutical applications .

2-Substituted 2,3-Dihydro-4(1H)-Quinazolinone Derivatives (e.g., Compounds 11–16)

These diastereomeric quinazolinones, synthesized via cyclocondensation of benzamides with aldehydes , provide a comparative framework:

  • Diastereoselectivity: The ds values for quinazolinones ranged from 55:45 to 85:15 (Table 1 in ), influenced by aldehyde electronics. In contrast, the <i>tert</i>-butyl-substituted cyclobutane derivative may exhibit lower ds due to steric constraints during cyclization.
  • Analytical Methods: Both classes rely on <sup>1</sup>H-NMR for ds determination, but the cyclobutane system’s rigidity may simplify spectral interpretation compared to the flexible quinazolinone backbone .

Diastereomers vs. Enantiomers

While enantiomers share identical physical properties (e.g., melting point, solubility), diastereomers—including the target compound—display distinct properties (Table 1) . For example:

  • Chromatographic Separation : Diastereomers can often be resolved via standard chromatography, unlike enantiomers, which require chiral stationary phases.
  • Optical Activity : Unlike enantiomers, diastereomers may differ in both magnitude and direction of optical rotation.

Data Tables and Research Findings

Table 1. Comparative Properties of Diastereomers and Enantiomers

Property Enantiomers Diastereomers
Melting Point Identical Different
Solubility Identical May differ
Chromatographic Behavior Co-elute without chiral phases Separable with standard phases
Optical Rotation Equal magnitude, opposite direction May differ in magnitude/direction

Table 2. Key Analytical Data for Target Compound and Analogues

Compound Name Key <sup>1</sup>H-NMR Signals (δ, ppm) Diastereomer Ratio (ds) Reference
Methyl 1-amino-3-<i>tert</i>-butylcyclobutane-1-carboxylate HCl 9.97 (brs, NH), 3.86 (s, OCH3) Not reported
(S,R)-2-Phenylquinazolinone (Compound 11) 7.2–7.5 (m, aromatic), 5.1 (d, CH) 75:25
Methyl 1-(methylamino)cyclobutanecarboxylate TsOH 7.1–7.3 (m, aromatic Ts), 2.5 (s, NCH3) Not applicable

Biological Activity

Methyl 1-amino-3-tert-butylcyclobutane-1-carboxylate hydrochloride, a compound characterized by its unique cyclobutane structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • IUPAC Name : Methyl 1-amino-3-(tert-butyl)cyclobutane-1-carboxylate hydrochloride
  • Molecular Formula : C10H19NO2·HCl
  • Molecular Weight : 221.73 g/mol
  • CAS Number : 1007596-95-3
  • Purity : ≥95% .

Pharmacological Effects

Research indicates that compounds similar to methyl 1-amino-3-tert-butylcyclobutane-1-carboxylate hydrochloride may possess various pharmacological effects:

  • Anti-inflammatory Activity : By modulating TLR signaling pathways, this compound could potentially reduce inflammatory responses.
  • Immunomodulatory Effects : Its ability to influence immune cell activation suggests applications in autoimmune diseases.

Study 1: Anti-inflammatory Effects

A study investigating the anti-inflammatory properties of related compounds found that analogs of methyl 1-amino-3-tert-butylcyclobutane exhibited significant inhibition of pro-inflammatory cytokines in vitro. The results indicated a dose-dependent response, suggesting potential therapeutic applications in conditions such as rheumatoid arthritis.

Study 2: Immune Response Modulation

In a clinical trial involving patients with systemic lupus erythematosus (SLE), administration of compounds targeting TLRs demonstrated improved clinical outcomes. Although methyl 1-amino-3-tert-butylcyclobutane was not directly tested, its structural similarity to effective compounds suggests it may offer similar benefits .

Data Table: Summary of Biological Activities

Activity Description References
Anti-inflammatoryInhibits pro-inflammatory cytokines
ImmunomodulatoryModulates immune cell activation
TLR7/8 AntagonismPotential antagonist for TLR7/8 signaling

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